Target Profile of Sapitinib Difumarate: An In-depth Technical Guide
Target Profile of Sapitinib Difumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapitinib (AZD8931) is a potent, orally bioavailable, and reversible small-molecule inhibitor of the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) tyrosine kinases.[1][2] By equipotently targeting these three key members of the ErbB family, Sapitinib effectively blocks their signaling pathways, which are frequently dysregulated in various human cancers and are crucial drivers of tumor cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of the target profile of Sapitinib difumarate, including its inhibitory activity, effects on cellular signaling, and preclinical efficacy. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Core Target Profile and Inhibitory Activity
Sapitinib is an ATP-competitive inhibitor that demonstrates equipotent inhibition of EGFR, HER2, and HER3 phosphorylation.[3] The inhibitory activity of Sapitinib has been quantified in both cell-free and cell-based assays, with IC50 values in the low nanomolar range, indicating its high potency.
Table 1: In Vitro Inhibitory Activity of Sapitinib
| Target | Assay Type | IC50 (nM) |
| EGFR (ErbB1) | Cell-based autophosphorylation | 4[3] |
| HER2 (ErbB2) | Cell-based autophosphorylation | 3[3] |
| HER3 (ErbB3) | Cell-based autophosphorylation | 4[3] |
Mechanism of Action and Cellular Effects
Sapitinib exerts its anti-cancer effects by inhibiting the phosphorylation of EGFR, HER2, and HER3, thereby blocking the activation of downstream signaling pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[3]
Signaling Pathway Inhibition
The ErbB signaling network is a complex system involving homo- and heterodimerization of the four family members upon ligand binding. This leads to the activation of their intracellular tyrosine kinase domains and subsequent autophosphorylation, creating docking sites for downstream signaling molecules. Sapitinib's simultaneous inhibition of EGFR, HER2, and HER3 disrupts this entire signaling cascade.
In Vitro Cellular Proliferation
Sapitinib has demonstrated potent anti-proliferative activity across a range of human cancer cell lines with varying levels of ErbB receptor expression.
Table 2: Anti-proliferative Activity of Sapitinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key ErbB Status | GI50 (nM) |
| BT474c | Breast | HER2 amplified | Potent Inhibition |
| Calu-3 | NSCLC | HER2 amplified | Potent Inhibition |
| LoVo | Colorectal | EGFR dependent | Potent Inhibition |
| FaDu | SCCHN | EGFR/HER2 dependent | Potent Inhibition |
| PC-9 | NSCLC | EGFR mutant | Potent Inhibition |
| SUM149 | Inflammatory Breast | HER2 non-amplified | Inhibition at 0.01-1 µM |
| FC-IBC-02 | Inflammatory Breast | HER2 non-amplified | Inhibition at 0.01-1 µM |
GI50: 50% growth inhibition concentration. Data compiled from multiple sources.[3]
Preclinical In Vivo Efficacy
The anti-tumor activity of Sapitinib has been evaluated in various human tumor xenograft models in immunocompromised mice. Oral administration of Sapitinib resulted in significant tumor growth inhibition.
Table 3: In Vivo Anti-tumor Activity of Sapitinib in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome |
| BT474c | Breast | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |
| Calu-3 | NSCLC | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |
| LoVo | Colorectal | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |
| FaDu | SCCHN | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |
| PC-9 | NSCLC | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition |
| SUM149 | Inflammatory Breast | 25 mg/kg, p.o. | Significant tumor growth inhibition |
| FC-IBC-02 | Inflammatory Breast | 25 mg/kg, p.o. | Significant tumor growth inhibition |
p.o.: per os (by mouth). Data compiled from multiple sources.[3]
Experimental Protocols
ErbB Kinase Inhibition Assay (ELISA-based)
This protocol describes a cell-free enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of Sapitinib against EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR and HER2 intracellular kinase domains (expressed in a baculovirus/Sf21 system)[5]
-
Biotinylated peptide substrate (e.g., Biotin-FLT3 (Tyr589) peptide)[6]
-
ATP
-
Sapitinib difumarate
-
96-well microplates
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]
-
Wash buffer (e.g., TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Phospho-tyrosine specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well microplate with the biotinylated peptide substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a reaction mixture containing the kinase, ATP (at Km concentration, e.g., 2 µM for EGFR, 0.4 µM for HER2), and varying concentrations of Sapitinib in kinase buffer.[5]
-
Add the reaction mixture to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for phosphorylation.
-
Wash the plate three times with wash buffer.
-
Add the phospho-tyrosine specific primary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Sapitinib concentration.
Cell Proliferation Assay (MTS-based)
This protocol outlines the use of a colorimetric MTS assay to determine the effect of Sapitinib on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., BT474c, Calu-3, LoVo, FaDu, PC-9)
-
Complete cell culture medium
-
Sapitinib difumarate
-
96-well cell culture plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Sapitinib (e.g., 0.001-10 µM) in complete culture medium.[5] Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Human Tumor Xenograft Model
This protocol describes the establishment of subcutaneous human tumor xenografts in immunocompromised mice and the evaluation of Sapitinib's anti-tumor efficacy.
References
- 1. championsoncology.com [championsoncology.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapitinib: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. promega.com [promega.com]
